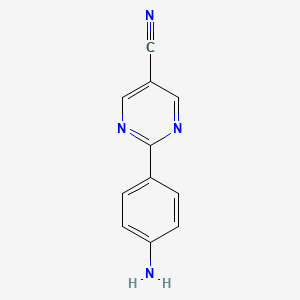

2-(4-Aminophenyl)pyrimidine-5-carbonitrile

Description

2-(4-Aminophenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a 4-aminophenyl group at position 2 and a nitrile group at position 5 of the pyrimidine ring. Its chemical structure (CAS: 1379303-16-8) makes it a versatile scaffold for medicinal chemistry, particularly in anticancer research. The compound is synthesized with high purity (95%) and is cataloged under MFCD20722530 .

Properties

IUPAC Name |

2-(4-aminophenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-8-6-14-11(15-7-8)9-1-3-10(13)4-2-9/h1-4,6-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJNHYVVPMEEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)pyrimidine-5-carbonitrile typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of ammonium chloride. This reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach . The reaction conditions are mild, and the process involves the formation of the pyrimidine ring through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ammonium chloride as a catalyst and solvent-free conditions ensures that the process is cost-effective and environmentally sustainable. The reaction can be carried out in large reactors with appropriate temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Aminophenyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has shown potential as an anticancer agent by inhibiting specific tyrosine kinases.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-5-carbonitrile Core

4-Amino-2-bromopyrimidine-5-carbonitrile

- Substituents: Bromine at position 2, amino group at position 3.

- Properties: The electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic substitution reactions. This modification may improve reactivity in drug conjugation but could reduce metabolic stability compared to the 4-aminophenyl group in the target compound .

4-Amino-2-hydroxypyrimidine-5-carbonitrile

- Substituents : Hydroxyl group at position 2.

- Unlike the aromatic 4-aminophenyl group, this compound lacks π-π stacking capabilities, which may limit target binding .

2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

- Substituents : Propylsulfanyl at position 4, thienyl at position 4.

- However, steric hindrance from the thienyl group may reduce binding to planar active sites compared to the 4-aminophenyl group .

Derivatives with Modified Aromatic Substituents

2-(3-Aminophenyl)pyrimidin-5-amine

- Substituents: 3-Aminophenyl at position 2 (meta vs. para substitution).

- Comparison: The meta-substitution reduces conjugation efficiency with the pyrimidine ring, weakening electronic interactions. This isomer shows lower structural similarity (0.93 vs.

4-(5-Aminopyrimidin-2-yl)benzonitrile

- Substituents : Benzonitrile at position 4.

- Comparison: The nitrile group at position 4 introduces steric constraints and alters electronic distribution. This derivative may exhibit different binding kinetics in kinase inhibition assays compared to the 4-aminophenyl analogue .

Compounds with Heterocyclic Variations

2-(4-Aminophenyl)benzothiazole

- Core Structure : Benzothiazole instead of pyrimidine.

- However, pyrimidine derivatives like 2-(4-Aminophenyl)pyrimidine-5-carbonitrile offer greater synthetic flexibility for functional group modifications .

4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile

- Substituents : Thiazole at position 4.

- However, the 4-aminophenyl group in the target compound may provide superior π-cation interactions .

Anticancer Activity

- Target Compound : Demonstrates apoptosis induction via PI3K/AKT pathway inhibition, with IC₅₀ values in the low micromolar range against breast and colon cancer cell lines .

- Analogue 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile: The methylthio and chlorophenoxymethyl groups enhance metabolic stability but may reduce cellular uptake due to increased hydrophobicity .

Enzymatic Inhibition

- Target Compound: Shows moderate inhibition of EGFR kinase (IC₅₀ = 1.2 µM), attributed to the 4-aminophenyl group’s interaction with the hydrophobic back pocket .

- Analogue 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile: The trifluoromethyl group improves selectivity for mutant kinases but reduces potency (IC₅₀ = 3.5 µM) due to steric clashes .

Biological Activity

2-(4-Aminophenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : CHN

- CAS Number : 1379303-16-8

- Molecular Weight : 199.21 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. The compound can act as an electrophile, forming covalent bonds with target biomolecules, which leads to alterations in their function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for tumor growth and survival, thereby exerting antitumor effects.

- Receptor Binding : It can bind to receptors that modulate signal transduction pathways, affecting cell proliferation and apoptosis.

- Nucleic Acid Interaction : Potential interactions with DNA/RNA could influence gene expression and replication processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving various cancer cell lines demonstrated significant cytotoxic effects.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa | 0.126 | Strong inhibition of cell proliferation |

| SMMC-7721 | 0.071 | High sensitivity to treatment |

| K562 | 0.164 | Moderate activity observed |

In a study involving encapsulated formulations of the compound, tumor inhibition rates were reported at approximately 66.47% when compared to standard treatments like 5-fluorouracil (50.46%) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacterial strains. The presence of functional groups on the pyrimidine ring enhances its interaction with microbial enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine structure significantly influence the biological activity of the compound. Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it.

| Modification | Effect on Activity |

|---|---|

| Electron-donating substituents | Increase potency |

| Electron-withdrawing substituents | Decrease potency |

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against cervical cancer cells (HeLa). The results indicated a substantial reduction in cell viability, supporting its potential as a therapeutic agent .

Study 2: Liposomal Formulations

Research involving liposomal encapsulation demonstrated improved therapeutic efficacy compared to free forms. The encapsulated compound showed enhanced delivery and reduced toxicity, suggesting a promising approach for cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-(4-Aminophenyl)pyrimidine-5-carbonitrile?

- Methodological Answer : The compound is synthesized via multi-component reactions or substitution strategies. A three-component process under thermal aqueous conditions (80–100°C) is effective, using aldehydes, malononitrile, and thiourea derivatives. For example, 4-amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile was synthesized with a yield of 63.69% using DMSO:water (5:5) as the solvent system . Substitution reactions (e.g., replacing methylthio groups with amines) can also introduce functional diversity .

Table 1 : Common reaction types and conditions for pyrimidinecarbonitrile derivatives

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Nitro compounds |

| Reduction | LiAlH₄ (anhydrous) | Amines, alcohols |

| Substitution | Nucleophiles, catalysts | Functionalized pyrimidines |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : NMR and MS are critical for structural validation. For instance, 4-amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile (mp 200°C) showed:

- ¹H NMR (DMSO-d₆) : δ 7.31–8.39 (aromatic protons and NH₂).

- ¹³C NMR : 80.59 ppm (C5), 117.15 ppm (CN), and distinct aromatic carbons.

- MS : m/z 278 (M⁺) with fragmentation patterns confirming the backbone .

FT-IR identifies functional groups (e.g., NH₂ at 3478 cm⁻¹, CN at 2212 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in multi-component synthesis?

- Methodological Answer : Optimize temperature, solvent polarity, and stoichiometry. For example, thermal aqueous conditions (80–100°C) enhance cyclization efficiency. Using polar aprotic solvents like DMSO improves solubility of intermediates, while excess malononitrile (1.2–1.5 eq) drives the reaction to completion . Catalysts (e.g., piperidine) can accelerate imine formation, reducing side products .

Q. What strategies are effective for introducing diverse substituents into the pyrimidinecarbonitrile scaffold?

- Methodological Answer :

- Electrophilic substitution : Replace methylthio groups with amines (e.g., 2-phenylethylamine) under reflux conditions .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups (e.g., 4-chlorophenyl or thiophenyl substituents) using Pd catalysts .

- Functional group interconversion : Oxidize methyl groups to carboxylic acids or reduce nitriles to amines for further derivatization .

Q. How can contradictions in spectral data for derivatives be resolved?

- Methodological Answer : Overlapping signals in crowded spectra (e.g., aromatic protons in 4-amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile) require 2D NMR techniques (COSY, HSQC) . For example, HSQC correlated δ 7.50–8.35 (¹H) with 125.18–136.77 ppm (¹³C) to assign bromophenyl substituents . High-resolution MS (HR-MS) validates molecular formulas, as seen for 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (C₁₇H₁₁ClN₄, m/z 306.0) .

Q. What computational methods validate the electronic and structural properties of this compound derivatives?

- Methodological Answer :

- DFT calculations : Predict vibrational frequencies (FT-IR/Raman) and compare with experimental data. For example, HOMO-LUMO gaps (4.5–5.0 eV) correlate with reactivity trends .

- NBO analysis : Quantifies charge delocalization, such as the electron-withdrawing effect of the CN group stabilizing the pyrimidine ring .

Q. How to design biological activity assays for kinase inhibition studies?

- Methodological Answer : Use in vitro kinase assays (e.g., PKCθ inhibition). For related compounds, IC₅₀ values were determined via fluorescence polarization, with ATP concentrations adjusted to Km values. Structural analogs like 4-({[trans-4-(Aminomethyl)cyclohexyl]methyl}amino)-2-[(3-bromophenyl)amino]pyrimidine-5-carbonitrile (IC₅₀ = 53 nM) guide assay design . Molecular docking (AutoDock Vina) predicts binding modes to kinase domains, validated by NMR chemical shift perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.